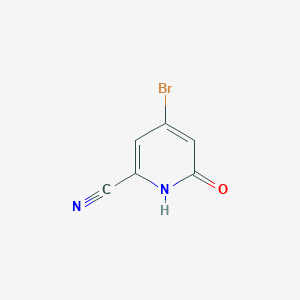

4-Bromo-6-hydroxypicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-oxo-1H-pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-4-1-5(3-8)9-6(10)2-4/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYZPRILZJCXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805526-27-5 | |

| Record name | 4-bromo-6-hydroxypyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 6 Hydroxypicolinonitrile

Established Reaction Pathways for 4-Bromo-6-hydroxypicolinonitrile Preparation

Established methods for the synthesis of 4-Bromo-6-hydroxypicolinonitrile primarily rely on the functionalization of pre-existing pyridine (B92270) rings. These pathways often involve multi-step sequences to introduce the bromo, hydroxyl, and cyano groups at the C4, C6, and C2 positions, respectively.

Strategies Involving Pyridine Ring Functionalization

The functionalization of a pyridine ring is a cornerstone of synthesizing substituted pyridines like 4-Bromo-6-hydroxypicolinonitrile. A common strategy begins with a readily available substituted pyridine, which is then sequentially modified. For instance, a starting material such as 2-amino-6-hydroxypyridine (B123244) could undergo a Sandmeyer reaction to introduce the bromine atom at the C4 position. The Sandmeyer reaction is a versatile and well-documented method for converting an aryl amine to an aryl halide via a diazonium salt intermediate. wikipedia.orgnih.govorganic-chemistry.org

Another approach involves the halogenation of a 6-hydroxypicolinonitrile precursor. Direct bromination of the pyridine ring can be achieved using various brominating agents. The regioselectivity of this reaction is highly dependent on the directing effects of the existing substituents and the reaction conditions employed.

Precursor Chemistry and Reactant Optimization

The choice and synthesis of appropriate precursors are critical for the successful preparation of 4-Bromo-6-hydroxypicolinonitrile. A plausible precursor is 4-amino-6-hydroxypicolinonitrile. This intermediate could potentially be synthesized and then subjected to a Sandmeyer reaction to replace the amino group with a bromine atom. The synthesis of related aminohydroxypyridines has been documented, suggesting the feasibility of this approach. researchgate.net

Optimization of reactants and reaction conditions is paramount to maximize yield and purity. For instance, in a Sandmeyer reaction, the choice of copper(I) bromide as a catalyst is crucial for an effective bromination. nih.gov The temperature and solvent system must also be carefully controlled to minimize the formation of side products.

| Reaction Step | Reactants | Reagents/Catalysts | Potential Conditions | Key Transformation |

| Diazotization | 4-Amino-6-hydroxypicolinonitrile | NaNO₂, H₂SO₄ | 0-5 °C | Formation of diazonium salt |

| Sandmeyer Bromination | Aryl diazonium salt | CuBr | 60-100 °C | Introduction of bromine at C4 |

Emerging Synthetic Approaches to 4-Bromo-6-hydroxypicolinonitrile

More recent synthetic strategies are exploring the development of highly selective and efficient methods for the synthesis of polysubstituted pyridines, including novel catalytic systems.

Development of Chemo- and Regioselective Synthetic Routes

Emerging research focuses on the development of synthetic routes that offer high chemo- and regioselectivity, thereby reducing the need for protecting groups and purification steps. One such approach involves the construction of the substituted pyridine ring from acyclic precursors. For example, a condensation reaction between a β-keto nitrile and an enamine, followed by cyclization and aromatization, could potentially yield the desired 4-Bromo-6-hydroxypicolinonitrile skeleton in a more convergent manner. The synthesis of variously substituted 3-cyano-2-pyridones from acyclic precursors highlights the potential of such cyclization strategies. researchgate.netmdpi.com

Furthermore, unique synthetic approaches to 3-hydroxy-4-substituted picolinonitriles have been developed via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage. nih.govacs.orgdoi.org While not directly yielding the 6-hydroxy isomer, this methodology demonstrates the potential of modern catalytic methods to construct highly functionalized picolinonitrile systems.

Novel Catalytic Systems in the Synthesis of 4-Bromo-6-hydroxypicolinonitrile

The use of novel catalytic systems is a key feature of emerging synthetic approaches. While copper-catalyzed Sandmeyer reactions are well-established, research into alternative catalysts aims to improve efficiency and reduce metal waste. For instance, metal-free diazotization-halogenation reactions have been developed for the synthesis of aryl halides. organic-chemistry.org

In the broader context of pyridine synthesis, various transition metal catalysts are employed to facilitate cross-coupling reactions for the introduction of substituents. Although not directly applied to 4-Bromo-6-hydroxypicolinonitrile in the reviewed literature, these methods represent a promising avenue for future synthetic development. The synthesis of novel purine (B94841) derivatives, for example, showcases the use of various catalysts for C-N and C-C bond formation on heterocyclic cores. nih.gov

| Synthetic Approach | Key Features | Potential Advantages | Relevant Examples in Literature |

| Ring construction from acyclic precursors | Convergent synthesis, potential for high regioselectivity. | Fewer steps, potentially higher overall yield. | Synthesis of 3-cyano-2-pyridones. researchgate.netmdpi.com |

| Gold-catalyzed cyclization | Mild reaction conditions, formation of functionalized picolinonitriles. | High efficiency and selectivity for certain substitution patterns. | Synthesis of 3-hydroxy-4-substituted picolinonitriles. nih.govacs.orgdoi.org |

| Metal-free Sandmeyer-type reactions | Avoids the use of copper catalysts. | Reduced metal contamination in the final product. | One-pot, metal-free conversion of anilines to aryl bromides. organic-chemistry.org |

Chemical Reactivity and Transformation Chemistry of 4 Bromo 6 Hydroxypicolinonitrile

Reactivity of the Bromine Substituent

The bromine atom at the 4-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity. Its reactivity is primarily exploited through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In 4-Bromo-6-hydroxypicolinonitrile, the electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom facilitates the displacement of the bromide ion by various nucleophiles. wikipedia.orglibretexts.org This type of reaction, known as nucleophilic aromatic substitution (SNAr), proceeds through an addition-elimination mechanism. libretexts.orgpressbooks.pub The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the bromide leaving group to restore aromaticity. libretexts.orgpressbooks.pub

The reactivity of aryl halides in SNAr reactions is influenced by the nature of the halogen, with the order of reactivity typically being F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Pyridine derivatives are particularly reactive towards nucleophilic attack, especially when the substituent is at the ortho or para position, as the negative charge in the Meisenheimer complex can be effectively delocalized onto the nitrogen atom. wikipedia.org

In a related compound, 4-bromo-6-fluoroquinoline, the fluoride (B91410) is more susceptible to nucleophilic aromatic substitution than the bromide. ossila.com This highlights the enhanced reactivity of fluorine as a leaving group in SNAr reactions. Similarly, 4-Bromo-6-hydroxypyrimidine (B570340) readily undergoes substitution of its bromine atom with nucleophiles like amines, thiols, and alkoxides.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Hiyama, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine substituent on 4-Bromo-6-hydroxypicolinonitrile makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (typically a boronic acid or its ester) with an organohalide. wikipedia.orglibretexts.org It is widely used to form biaryl structures. libretexts.orgnih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org For instance, 4-bromo-substituted heterocycles have been successfully coupled with phenylboronic acid using a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate. nih.gov The reaction of 4-bromo-3-methylphenylboronic acid pinacol (B44631) ester in Suzuki-Miyaura coupling proceeds through oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic ester, and reductive elimination.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. While no specific examples with 4-Bromo-6-hydroxypicolinonitrile were found, the general utility of this reaction for similar substrates is well-established. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by palladium. wikipedia.orglibretexts.org It has become a cornerstone of medicinal chemistry for the synthesis of aryl amines. wikipedia.org The reaction typically employs a palladium precatalyst and a phosphine (B1218219) ligand. rsc.orgresearchgate.net The choice of ligand is crucial and can influence the scope of the reaction with respect to the amine and aryl halide coupling partners. libretexts.org For example, the coupling of 4-bromo-1H-1-tritylpyrazole with various amines has been studied, demonstrating the importance of ligand selection for achieving good yields. researchgate.net

The following table summarizes representative palladium-catalyzed cross-coupling reactions involving bromo-substituted aromatic compounds.

| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Product Type | Ref. |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Biaryl | nih.gov |

| Buchwald-Hartwig | Pd(dba)₂ / tBuDavePhos | Amine | Aryl amine | researchgate.net |

Reactivity with Organometallic Reagents (e.g., Grignard, Kumada)

Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles and strong bases. masterorganicchemistry.comyoutube.com They can react with aryl halides, though this typically requires a catalyst. wikipedia.org A more common reaction of Grignard reagents is their addition to nitriles. The Grignard reagent adds to the carbon atom of the nitrile group to form an imine after an initial addition, which can then be hydrolyzed with aqueous acid to yield a ketone. masterorganicchemistry.com This provides a pathway to transform the nitrile group of 4-Bromo-6-hydroxypicolinonitrile.

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organohalide, catalyzed by a nickel or palladium complex. This reaction is effective for forming carbon-carbon bonds. While direct examples with 4-Bromo-6-hydroxypicolinonitrile were not found, the general applicability to aryl bromides is well-documented.

Transformations of the Hydroxyl Group

The hydroxyl group at the 6-position of the pyridine ring offers another site for chemical modification, primarily through etherification, esterification, and oxidation/reduction reactions.

Etherification and Esterification Reactions

The hydroxyl group can be readily converted into ethers and esters. For instance, in the synthesis of analogs of flavin mononucleotide (FMN) riboswitch ligands, 5-Bromo-3-hydroxypicolinonitrile undergoes O-alkylation by reacting with ethyl 2-bromoacetate to form an ether. vulcanchem.com This reaction is a key step in building more complex heterocyclic scaffolds. vulcanchem.com

Oxidation and Reduction Processes of the Hydroxyl Functionality

The hydroxyl group can be oxidized to a carbonyl group. For example, 4-bromo-6-hydroxypyrimidine can be oxidized to form 4-bromo-6-pyrimidinone. Conversely, reduction of the hydroxyl group is also a possible transformation, although specific examples for 4-Bromo-6-hydroxypicolinonitrile were not found in the provided search results.

Derivatization via Appel Reaction

The Appel reaction is a well-established method for the conversion of alcohols to alkyl halides using a combination of a phosphine, typically triphenylphosphine (B44618), and a carbon tetrahalide. In the case of 4-Bromo-6-hydroxypicolinonitrile, the hydroxyl group at the 6-position is phenolic in nature.

The direct application of Appel reaction conditions to 4-Bromo-6-hydroxypicolinonitrile would be expected to convert the 6-hydroxyl group into a halide. For instance, using triphenylphosphine and carbon tetrachloride would theoretically yield 4-Bromo-6-chloropicolinonitrile. Similarly, employing carbon tetrabromide would be expected to produce 4,6-Dibromopicolinonitrile.

Table 1: Predicted Products of the Appel Reaction on 4-Bromo-6-hydroxypicolinonitrile

| Reagents | Predicted Product |

| PPh₃, CCl₄ | 4-Bromo-6-chloropicolinonitrile |

| PPh₃, CBr₄ | 4,6-Dibromopicolinonitrile |

It is important to note that the reactivity could be influenced by the electronic nature of the pyridine ring, which is substituted with both an electron-withdrawing nitrile group and a halogen. The acidic nature of the phenolic hydroxyl group might also necessitate the use of a base to facilitate the reaction. Without experimental data, potential side reactions or unexpected reactivity patterns remain a possibility.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations.

The hydrolysis of nitriles, typically under acidic or basic conditions, is a standard method for the preparation of carboxylic acids. For 4-Bromo-6-hydroxypicolinonitrile, hydrolysis would be anticipated to convert the nitrile group into a carboxylic acid, yielding 4-Bromo-6-hydroxypicolinic acid. The reaction can often be stopped at the intermediate amide stage (4-Bromo-6-hydroxypicolinamide) under carefully controlled conditions.

Table 2: Predicted Products of Nitrile Group Hydrolysis

| Reaction Conditions | Predicted Product |

| H₃O⁺, heat | 4-Bromo-6-hydroxypicolinic acid |

| NaOH, H₂O, heat | Sodium 4-bromo-6-hydroxypicolinate |

| H₂SO₄ (conc.), gentle warming | 4-Bromo-6-hydroxypicolinamide |

The reduction of the nitrile group can lead to either primary amines or aldehydes, depending on the reducing agent employed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the nitrile to a primary amine, affording (4-Bromo-6-hydroxypyridin-2-yl)methanamine.

For the partial reduction to an aldehyde, reagents such as Diisobutylaluminium hydride (DIBAL-H) are typically used. This reaction would be predicted to yield 4-Bromo-6-hydroxypicolinaldehyde.

Table 3: Predicted Products of Nitrile Group Reduction

| Reducing Agent | Predicted Product |

| LiAlH₄ then H₂O | (4-Bromo-6-hydroxypyridin-2-yl)methanamine |

| DIBAL-H then H₂O | 4-Bromo-6-hydroxypicolinaldehyde |

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form a cyclic ketone after hydrolysis. This reaction is not directly applicable to 4-Bromo-6-hydroxypicolinonitrile as it is a mononitrile. However, the nitrile group could potentially participate in other cyclization reactions if a suitable reactive partner is introduced into the molecule. For instance, if the hydroxyl group were to be derivatized with a side chain containing another nitrile, an intramolecular Thorpe-Ziegler type cyclization could be envisioned. Without such modifications, this specific reaction is not a direct transformation pathway for the starting compound.

Pyridine Ring Reactivity and Dearomatization Pathways

The pyridine ring in 4-Bromo-6-hydroxypicolinonitrile is electron-deficient due to the electronegativity of the nitrogen atom and the presence of the electron-withdrawing nitrile group. This generally makes electrophilic aromatic substitution difficult. Conversely, the ring is activated towards nucleophilic aromatic substitution.

The bromine atom at the 4-position is a potential site for nucleophilic aromatic substitution, where it could be displaced by various nucleophiles. The outcome of such reactions would be highly dependent on the reaction conditions and the nature of the nucleophile.

Dearomatization of pyridines can be achieved under various conditions, often involving reduction or reaction with strong nucleophiles. For 4-Bromo-6-hydroxypicolinonitrile, catalytic hydrogenation could potentially reduce the pyridine ring to a piperidine, although this would also likely reduce the nitrile group. Selective dearomatization while preserving the other functional groups would require carefully designed synthetic strategies, for which no specific examples involving this compound have been reported.

Mechanistic Investigations of Reactions Involving 4 Bromo 6 Hydroxypicolinonitrile

Elucidation of Reaction Mechanisms in Bromine-Directed Transformations

The bromine atom at the C4-position of 4-Bromo-6-hydroxypicolinonitrile is a key handle for synthetic transformations, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect, compounded by the electron-withdrawing nature of the nitrile group at the C2-position, renders the pyridine ring susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates SNAr reactions at the C4-position. The generally accepted mechanism for SNAr reactions on such activated heterocyclic systems proceeds through a two-step addition-elimination pathway. nih.govrsc.org

In the first step, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. rsc.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrile group and the ring nitrogen. The second step involves the departure of the bromide ion, which restores the aromaticity of the ring and yields the substituted product.

Recent studies on related systems, such as the reaction of aryl fluorides with azole nucleophiles, have revealed that the SNAr mechanism can exist on a continuum between a stepwise and a concerted pathway. nih.govrsc.org In a concerted mechanism, the bond formation with the nucleophile and the cleavage of the carbon-bromine bond occur in a single transition state. The exact nature of the mechanism for 4-Bromo-6-hydroxypicolinonitrile would likely depend on the nature of the nucleophile, the solvent, and the reaction conditions. For instance, strong nucleophiles and polar aprotic solvents typically favor the stepwise mechanism.

Beyond SNAr, the bromine atom enables a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions proceed through a different mechanistic paradigm, typically involving a catalytic cycle of oxidative addition, transmetalation (for Suzuki and related reactions), and reductive elimination. In a typical Suzuki coupling, a palladium(0) catalyst would first undergo oxidative addition into the C-Br bond of 4-Bromo-6-hydroxypicolinonitrile. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form a new carbon-carbon bond at the C4-position.

Mechanistic Studies of Hydroxyl and Nitrile Group Interconversions

The hydroxyl and nitrile groups of 4-Bromo-6-hydroxypicolinonitrile also exhibit characteristic reactivities that can be mechanistically interrogated.

The hydroxyl group at the C6-position is phenolic in nature and can undergo O-alkylation or O-acylation. These reactions typically proceed via a nucleophilic attack of the deprotonated hydroxyl group (phenoxide) on an electrophile. The acidity of this hydroxyl group is influenced by the electronic effects of the other substituents on the ring. The electron-withdrawing nitrile and bromine groups are expected to increase the acidity of the hydroxyl group compared to unsubstituted 6-hydroxypyridine.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed, which can be further hydrolyzed to a carboxylic acid. Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, followed by protonation to yield the amide and subsequently the carboxylate.

The nitrile group can also participate in cycloaddition reactions, acting as a dipolarophile. For example, it could potentially react with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. These reactions are typically concerted, following the principles of orbital symmetry.

Kinetic and Thermodynamic Aspects of Reactivity Profiles

In SNAr reactions, the rate is significantly influenced by the nature of the leaving group and the stability of the Meisenheimer intermediate. For nucleophilic aromatic substitution on activated aryl halides, the rate-determining step is often the initial attack of the nucleophile. The presence of the electron-withdrawing nitrile group is expected to stabilize the anionic intermediate, thereby increasing the reaction rate.

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For SNAr reactions, the formation of a more stable product with a stronger bond to the incoming nucleophile compared to the C-Br bond contributes to a negative ΔG.

The acidity of the hydroxyl group, represented by its pKa value, is a key thermodynamic parameter. Studies on the dissociation of substituted pyridinium (B92312) ions have shown that electron-withdrawing substituents like bromo and cyano groups decrease the pKa of the conjugate acid, which corresponds to an increase in the acidity of the neutral species. Therefore, the hydroxyl group in 4-Bromo-6-hydroxypicolinonitrile is expected to be more acidic than that in 6-hydroxypyridine.

The table below presents thermodynamic data for the proton dissociation of related substituted pyridinium ions, which can be used to estimate the electronic influence of the substituents present in 4-Bromo-6-hydroxypicolinonitrile.

| Substituent (R) in RC₅H₄NH⁺ | ΔG⁰ (kJ mol⁻¹) | ΔH⁰ (kJ mol⁻¹) | ΔS⁰ (J K⁻¹ mol⁻¹) | pKa (25 °C) |

| 4-Bromo | 19.8 | 21.3 | 5.0 | 3.47 |

| 4-Cyano | 10.9 | 14.8 | 13.1 | 1.91 |

| 3-Bromo | 16.5 | 17.0 | 1.7 | 2.89 |

| 3-Cyano | 7.9 | 11.8 | 13.1 | 1.38 |

Data sourced from a study on the thermodynamic analysis of substituent effects on proton dissociation equilibria of substituted pyridines.

This data illustrates the significant acidifying effect of both bromo and cyano substituents on the pyridine ring, which in turn would influence the reactivity of the hydroxyl group in 4-Bromo-6-hydroxypicolinonitrile.

Computational and Theoretical Chemistry Studies of 4 Bromo 6 Hydroxypicolinonitrile

Electronic Structure and Bonding Analysis

The electronic landscape of 4-Bromo-6-hydroxypicolinonitrile is shaped by the interplay of its constituent functional groups on the pyridine (B92270) core. The bromine atom and the nitrile group are classical electron-withdrawing groups, while the hydroxyl group's influence is more nuanced due to tautomerism.

A critical aspect to consider for 4-Bromo-6-hydroxypicolinonitrile is the potential for tautomerism involving the 6-hydroxy group. It can exist in equilibrium between the enol (hydroxypyridine) form and the keto (pyridone) form. Computational studies on similar hydroxypyridines have shown that the position of this equilibrium is sensitive to the solvent environment and the presence of other substituents. nih.govresearchgate.netacs.org In the gas phase, the hydroxypyridine form is often more stable, whereas in polar solvents, the pyridone tautomer can be favored. nih.govresearchgate.net This tautomerism would significantly impact the molecule's electronic structure and aromaticity.

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) serves as a powerful tool for predicting the geometric and electronic properties of molecules like 4-Bromo-6-hydroxypicolinonitrile. nih.gov Hybrid functionals such as B3LYP or the M06-2X, paired with basis sets like 6-311++G(d,p) or aug-cc-pvdz, are commonly employed for accurate predictions in substituted pyridines. nih.gov

Such calculations would likely predict a planar pyridine ring, although minor out-of-plane distortions can be induced by the substituents. The electron-withdrawing nature of the bromo and cyano groups would lead to a general decrease in electron density on the pyridine ring. The hydroxyl group, particularly in its pyridone tautomer, would introduce significant charge redistribution and alter the bond lengths within the ring, indicative of changes in aromaticity. acs.org DFT calculations are also instrumental in determining other electronic properties, as illustrated in the hypothetical data table below.

| Property | Hydroxypyridine Tautomer | Pyridone Tautomer | Methodology |

|---|---|---|---|

| Dipole Moment (Debye) | ~2.5 - 3.5 | ~4.0 - 5.5 | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | ~ -7.0 | ~ -6.5 | |

| LUMO Energy (eV) | ~ -1.8 | ~ -2.2 | |

| HOMO-LUMO Gap (eV) | ~ 5.2 | ~ 4.3 |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory provides a lens to understand the reactivity of 4-Bromo-6-hydroxypicolinonitrile. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis.

For the hydroxypyridine tautomer, the HOMO would likely be a π-orbital distributed across the pyridine ring and the oxygen atom of the hydroxyl group. The LUMO is expected to be a π*-orbital, with significant contributions from the pyridine ring and the electron-accepting nitrile group. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap, as predicted for the pyridone tautomer, suggests higher reactivity. nih.gov The distribution of these orbitals, which can be visualized through computational software, would indicate the most probable sites for electrophilic and nucleophilic attack.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of potential reaction pathways, providing insights into reaction mechanisms and the structures of transient intermediates and transition states.

Computational Prediction of Reactivity and Selectivity

The substituents on the pyridine ring dictate its reactivity and the selectivity of its reactions. The electron-withdrawing bromo and cyano groups deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution. The positions of these groups would direct incoming nucleophiles.

Furthermore, the nitrile group itself is a reactive center. Computational studies on related pyridine nitriles have explored their reactivity towards nucleophiles like cysteine. rsc.org The electrophilicity of the nitrile carbon is enhanced by the electron-withdrawing nature of the pyridine ring and the bromine atom. rsc.org Theoretical calculations can map out the potential energy surface for such reactions, identifying the activation energy barriers and thus predicting the feasibility and rate of the reaction.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and assign experimental spectra.

For 4-Bromo-6-hydroxypicolinonitrile, DFT calculations can predict its vibrational (infrared and Raman) spectra. cdnsciencepub.com The calculated frequencies, after appropriate scaling, can be correlated with experimental spectra to confirm the molecular structure. Key vibrational modes would include the C-Br stretch, the C≡N stretch of the nitrile group, and the O-H or N-H stretch, depending on the dominant tautomer. The positions of these bands would be sensitive to the electronic environment and intermolecular interactions, such as hydrogen bonding.

The table below presents illustrative predicted vibrational frequencies for characteristic functional groups in the two tautomers of 4-Bromo-6-hydroxypicolinonitrile.

| Vibrational Mode | Hydroxypyridine Tautomer | Pyridone Tautomer | Notes |

|---|---|---|---|

| O-H stretch | ~3600 - 3400 | - | Broad in condensed phase due to H-bonding |

| N-H stretch | - | ~3400 - 3200 | Broad in condensed phase due to H-bonding |

| C≡N stretch | ~2240 - 2220 | ~2235 - 2215 | Strong, sharp band |

| C=O stretch | - | ~1680 - 1650 | Strong band, characteristic of pyridones |

| Ring vibrations | ~1600 - 1400 | ~1620 - 1450 | Complex series of bands |

| C-Br stretch | ~650 - 550 | ~640 - 540 | Weak to medium intensity |

Advanced Synthetic Applications of 4 Bromo 6 Hydroxypicolinonitrile As a Chemical Building Block

Synthesis of Complex Polyfunctionalized Pyridine (B92270) Derivatives

The trifunctional nature of 4-Bromo-6-hydroxypicolinonitrile provides a powerful platform for the synthesis of highly substituted and complex pyridine derivatives. The bromo, hydroxyl, and cyano groups can be selectively manipulated through a variety of organic reactions, allowing for the introduction of diverse functionalities onto the pyridine ring.

The bromine atom at the C4 position is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or vinyl substituents by reacting the bromo-pyridine with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. Similarly, the Sonogashira coupling can be employed to install alkyne moieties, while the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, introducing a wide range of amine functionalities.

The hydroxyl group at the C6 position can be readily converted into other functional groups. For example, it can be alkylated to form ethers or acylated to form esters. It can also be transformed into a triflate group, which is an excellent leaving group for further cross-coupling reactions, or it can be converted to a chloro group, providing another handle for nucleophilic substitution or cross-coupling.

The cyano group at the C2 position is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or reacted with organometallic reagents to form ketones. Furthermore, the cyano group can participate in cycloaddition reactions or be used as a directing group in ortho-metalation reactions to functionalize the C3 position of the pyridine ring.

The combination of these selective transformations allows for a modular and highly flexible approach to the synthesis of a vast array of polyfunctionalized pyridine derivatives with tailored electronic and steric properties.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-6-hydroxypicolinonitrile

| Cross-Coupling Reaction | Reagent | Introduced Functional Group |

| Suzuki-Miyaura | Aryl/heteroaryl/vinyl boronic acid or ester | Aryl/heteroaryl/vinyl |

| Sonogashira | Terminal alkyne | Alkynyl |

| Heck | Alkene | Alkenyl |

| Buchwald-Hartwig | Amine | Amino |

| Stille | Organostannane | Various organic groups |

| Negishi | Organozinc reagent | Various organic groups |

| Hiyama | Organosilane | Various organic groups |

| Kumada | Grignard reagent | Various organic groups |

Role in the Construction of Fused Heterocyclic Systems

The presence of adjacent and reactive functional groups in 4-Bromo-6-hydroxypicolinonitrile makes it an excellent precursor for the construction of fused heterocyclic systems. The cyano and hydroxyl groups, in particular, can be utilized in cyclization reactions to form new rings fused to the pyridine core.

One common strategy involves the conversion of the hydroxyl group into a better nucleophile or an electrophilic center, followed by an intramolecular reaction with the cyano group or a derivative thereof. For example, the hydroxyl group can be alkylated with a bifunctional reagent, introducing a side chain that can subsequently cyclize onto the nitrile.

Alternatively, the nitrile group can be transformed into a more reactive species. For instance, reduction of the nitrile to an aminomethyl group, followed by acylation and cyclization, can lead to the formation of fused pyrimidinone or similar heterocyclic systems. The nitrile group can also react with nucleophiles, and if the nucleophile is part of a tether attached to the C3 or C5 position (introduced via functionalization of the bromo group), intramolecular cyclization can occur.

Furthermore, the bromo group can be used to introduce a substituent that can participate in a cyclization reaction. For example, a Sonogashira coupling to introduce an alkyne at the C4 position, followed by an intramolecular reaction involving the hydroxyl or cyano group, can lead to the formation of furo[3,2-c]pyridines or other related fused systems.

The versatility of 4-Bromo-6-hydroxypicolinonitrile in these cyclization strategies allows for the synthesis of a diverse range of fused heterocycles, which are important scaffolds in medicinal chemistry and materials science.

Precursor in the Synthesis of Scaffolds for Materials Science Research

The highly functionalized nature of the pyridine derivatives accessible from 4-Bromo-6-hydroxypicolinonitrile makes them attractive building blocks for the synthesis of novel organic materials. The ability to introduce a variety of substituents with specific electronic and photophysical properties allows for the fine-tuning of the material's characteristics.

For example, the introduction of extended π-conjugated systems through palladium-catalyzed cross-coupling reactions can lead to the formation of organic dyes and pigments with interesting optical and electronic properties. These materials can find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The pyridine nitrogen atom can also be utilized for coordination to metal centers, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, and sensing.

The hydroxyl and cyano groups can be used to impart specific functionalities to the final material, such as hydrogen bonding capabilities, which can influence the self-assembly and packing of the molecules in the solid state. The ability to create well-defined, polyfunctionalized scaffolds is crucial for the rational design of new organic materials with tailored properties.

Utilization in Stereoselective Synthesis Methodologies

While 4-Bromo-6-hydroxypicolinonitrile itself is achiral, it can be used as a starting material for the synthesis of chiral pyridine-containing molecules, which are important in medicinal chemistry and as chiral ligands in asymmetric catalysis.

One approach involves the introduction of a chiral center through a stereoselective reaction. For example, the hydroxyl group could be derivatized with a chiral auxiliary, which could then direct a subsequent reaction, such as an addition to the pyridine ring or a reaction on a substituent, in a stereoselective manner.

Alternatively, the functional groups on the pyridine ring can be used to construct a chiral ligand. For instance, the bromo group can be replaced with a phosphine (B1218219) group via a cross-coupling reaction, and the hydroxyl and cyano groups can be modified to create a bidentate or tridentate ligand. If a chiral element is incorporated during this synthesis, the resulting ligand can be used in asymmetric catalysis to control the stereochemical outcome of a chemical reaction.

Furthermore, the development of catalytic asymmetric methods for the functionalization of pyridines is an active area of research. While direct asymmetric C-H functionalization of 4-Bromo-6-hydroxypicolinonitrile has not been reported, the principles of asymmetric catalysis could potentially be applied to its derivatives to generate enantioenriched products. The synthesis of chiral piperidines, which are saturated derivatives of pyridines, is also an important area where this starting material could find application after suitable reduction and functionalization.

Future Research Directions and Emerging Avenues for 4 Bromo 6 Hydroxypicolinonitrile Research

Sustainable and Green Chemistry Approaches in Synthesis and Transformations

Future research will increasingly prioritize the development of environmentally benign methods for the synthesis and modification of 4-Bromo-6-hydroxypicolinonitrile. A key goal is to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. One promising approach involves the use of greener solvent systems, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds.

Catalytic methods are central to green chemistry, and future work will likely focus on developing highly efficient and recyclable catalysts for the synthesis and derivatization of the target molecule. This includes exploring enzymatic catalysis, which can offer high selectivity under mild reaction conditions, and heterogeneous catalysis, which simplifies catalyst recovery and reuse. For instance, a method for synthesizing a related compound, 6-Chloro-5-hydroxypicolinonitrile, has been shown to reduce solvent consumption by 40% evitachem.com. The principles of atom economy will also be crucial, guiding the design of synthetic routes that maximize the incorporation of starting material atoms into the final product.

| Green Chemistry Principle | Application in 4-Bromo-6-hydroxypicolinonitrile Research |

| Waste Prevention | Designing synthetic routes with fewer steps and higher yields. |

| Atom Economy | Utilizing reactions like addition and cycloaddition that incorporate all atoms. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives. |

| Designing Safer Chemicals | Modifying the molecule to reduce intrinsic toxicity while maintaining function. |

| Safer Solvents and Auxiliaries | Employing water, ionic liquids, or solvent-free conditions. |

| Design for Energy Efficiency | Using catalysis to lower reaction temperatures and pressures. |

| Use of Renewable Feedstocks | Investigating bio-based precursors for the picolinonitrile core. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Developing highly selective and reusable catalysts for transformations. |

| Design for Degradation | Incorporating features that allow the molecule to break down harmlessly after use. |

Flow Chemistry and Continuous Processing Applications

The application of flow chemistry and continuous processing represents a significant leap forward for the synthesis of 4-Bromo-6-hydroxypicolinonitrile and its derivatives. This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability . Many reactions involved in the synthesis of picolinonitrile derivatives can be highly exothermic and hazardous on a large scale in batch reactors . Flow chemistry mitigates these risks by confining the reaction to a small volume at any given time, allowing for rapid heat dissipation .

This precise control over reaction parameters, such as temperature, pressure, and residence time, can lead to higher yields, fewer side products, and improved reproducibility. Future research will likely focus on developing integrated multi-step flow syntheses, where crude reaction streams are passed directly from one reactor to another for subsequent transformations, purification, and analysis. This approach can significantly streamline the production of complex molecules derived from 4-Bromo-6-hydroxypicolinonitrile, making it a more efficient and cost-effective process for producing active pharmaceutical ingredients and other valuable compounds nih.gov.

Photoredox and Electrochemistry in Derivatization Strategies

Photoredox and electrochemical methods are emerging as powerful tools for the derivatization of organic molecules, and they hold great promise for 4-Bromo-6-hydroxypicolinonitrile. These techniques often proceed under mild conditions and can enable unique chemical transformations that are difficult to achieve with traditional methods.

Electrochemical synthesis, for example, can be a more sustainable method for creating new derivatives . The functional groups on 4-Bromo-6-hydroxypicolinonitrile, particularly the bromo substituent, are amenable to electrochemically induced reactions. Future research could explore the electro-reductive coupling of the bromo group with various partners or the electrochemical oxidation of the pyridine (B92270) ring to introduce new functionalities. The electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes demonstrates the potential of this approach for creating complex heterocyclic systems .

Photoredox catalysis, which uses light to initiate chemical reactions, offers another avenue for novel derivatizations. The aromatic core of 4-Bromo-6-hydroxypicolinonitrile could participate in various photoredox-mediated cross-coupling reactions, allowing for the introduction of a wide range of substituents at the bromine-bearing position. This could lead to the development of new compounds with interesting photophysical or biological properties.

Development of Novel Catalytic Systems Based on 4-Bromo-6-hydroxypicolinonitrile Ligands

The structure of 4-Bromo-6-hydroxypicolinonitrile, with its pyridine ring and nitrile group, makes it an attractive scaffold for the design of novel ligands for catalysis. The nitrogen atom of the pyridine ring and the nitrile group can both coordinate to metal centers, creating a bidentate chelate that can stabilize various transition metal catalysts.

Future research in this area will involve the synthesis of modified 4-Bromo-6-hydroxypicolinonitrile derivatives to fine-tune the steric and electronic properties of the resulting ligands. For example, the introduction of bulky groups near the coordinating nitrogen atoms could create specific pockets around the metal center, influencing the selectivity of the catalyzed reaction. These new ligands could find applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The development of ruthenium complexes with cooperative phosphine-pyridine-iminophosphorane (PNN) ligands highlights the potential for pyridine-based structures in creating effective catalysts . The ability of pyridine-containing macrocyclic complexes to catalyze reactions like the enantioselective cyclopropanation of alkenes further underscores the promise of this research direction unimi.it.

| Potential Catalytic Application | Metal Center | Ligand Design Feature |

| Cross-Coupling Reactions | Palladium, Nickel | Tuning electronic properties of the pyridine ring. |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Introducing chiral substituents on the picolinonitrile backbone. |

| Oxidation Catalysis | Iron, Copper | Modifying the ligand to stabilize high-valent metal species. |

| Polymerization | Titanium, Zirconium | Creating ligands with specific steric bulk to control polymer properties. |

Integration into Supramolecular Architectures and Self-Assembly Processes

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for 4-Bromo-6-hydroxypicolinonitrile. The hydroxyl and nitrile groups, along with the aromatic ring system, can participate in various non-covalent interactions, such as hydrogen bonding, pi-stacking, and dipole-dipole interactions. These interactions can be harnessed to direct the self-assembly of the molecule into well-defined, higher-order structures.

Future research will explore the design of 4-Bromo-6-hydroxypicolinonitrile derivatives that can self-assemble into functional nanomaterials, such as nanotubes, vesicles, or gels nih.gov. For example, by attaching long alkyl chains to the molecule, it may be possible to create amphiphilic derivatives that self-assemble in solution. These self-assembled structures could have applications in drug delivery, sensing, or materials science. The formation of fluorescent organic nanoparticles from p-phenylenediacetonitrile derivatives through a re-precipitation method in aqueous solutions demonstrates the potential for nitrile-containing molecules to form stable nanostructures researchgate.net. The ability to control the self-assembly process by modifying the molecular structure or changing the environmental conditions will be a key focus of this research.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-6-hydroxypicolinonitrile, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of brominated pyridine derivatives typically involves halogenation or cross-coupling reactions. For 4-Bromo-6-hydroxypicolinonitrile, a plausible route is the bromination of 6-hydroxypicolinonitrile using brominating agents (e.g., NBS or Br₂) under controlled conditions. Optimization may involve:

- Temperature modulation : Lower temperatures (0–5°C) to minimize side reactions like over-bromination .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) to enhance reagent solubility and reaction homogeneity .

- Catalyst screening : Lewis acids (e.g., FeCl₃) to accelerate bromine activation.

Post-synthesis, purity assessment via HPLC or GC-MS is critical, as residual bromine or unreacted starting materials may complicate downstream applications .

Q. How should researchers characterize the structural and electronic properties of 4-Bromo-6-hydroxypicolinonitrile?

Methodological Answer: A multi-technique approach is recommended:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and assess electronic effects of the bromine and hydroxyl groups. The deshielding effect of the nitrile group can help distinguish adjacent protons .

- X-ray crystallography : For unambiguous structural confirmation, SHELX software can refine crystallographic data to resolve bond lengths and angles, particularly the Br–C and O–H interactions .

- IR spectroscopy : To identify functional groups (e.g., -OH stretching ~3200 cm⁻¹, nitrile ~2250 cm⁻¹) and hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 4-Bromo-6-hydroxypicolinonitrile derivatives?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR peak shifts) may arise from tautomerism, solvent effects, or impurities. Strategies include:

- Replication under standardized conditions : Eliminate solvent/temperature variability .

- Computational modeling : DFT calculations (e.g., Gaussian) to predict spectroscopic profiles and compare with empirical data .

- Alternative characterization : Use mass spectrometry to verify molecular weight and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br doublets) .

For crystallographic discrepancies, SHELXD/SHELXE pipelines enable robust phase refinement to resolve ambiguous electron density maps .

Q. What experimental designs are suitable for studying the reactivity of 4-Bromo-6-hydroxypicolinonitrile in cross-coupling reactions?

Methodological Answer: Employ a SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) :

- Sample : Test reactivity with Pd-catalyzed Suzuki-Miyaura couplings using aryl boronic acids.

- Design : Vary catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. CsF), and solvents (THF vs. toluene).

- Evaluation : Monitor reaction progress via TLC and isolate products for XRD validation .

Mechanistic studies could use isotopic labeling (e.g., ¹⁵N in the nitrile group) to track bond formation/cleavage .

Q. How can researchers analyze the role of 4-Bromo-6-hydroxypicolinonitrile in structure-activity relationships (SAR) for pharmaceutical applications?

Methodological Answer:

- Bioisosteric replacement : Substitute Br with Cl or I to assess halogen-dependent activity .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases).

- In vitro assays : Pair synthetic derivatives with cytotoxicity screens (e.g., MTT assays) to correlate substituent effects with bioactivity .

Contradictory SAR results (e.g., enhanced activity in one assay but toxicity in another) require longitudinal analysis to distinguish short-term efficacy from long-term liabilities .

Q. What strategies mitigate challenges in crystallizing 4-Bromo-6-hydroxypicolinonitrile for structural studies?

Methodological Answer: Crystallization hurdles (e.g., low yield or poor diffraction) can be addressed via:

- Solvent screening : High-vapor-pressure solvents (e.g., ether) for slow evaporation.

- Additive use : Small molecules (e.g., crown ethers) to stabilize crystal lattices .

- Cryocooling : For radiation-sensitive crystals, use SHELXPRO to process low-temperature datasets .

If twinning occurs, SHELXL’s TWIN/BASF commands can model twin domains and improve refinement .

Q. How should researchers approach contradictory data in the stability profile of 4-Bromo-6-hydroxypicolinonitrile under varying pH conditions?

Methodological Answer:

- Controlled degradation studies : Monitor hydrolysis (e.g., via UV-Vis at λ_max ~270 nm) across pH 1–14.

- Kinetic analysis : Use Arrhenius plots to model degradation rates and identify pH-dependent pathways .

- Contradiction resolution : Replicate studies with independent batches and validate using LC-MS to detect degradation byproducts .

Resource-intensive methods like accelerated stability testing (40°C/75% RH) can preemptively identify storage liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.